molecular formula C15H21NO6 B6243855 3-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)-4-methoxybenzoic acid CAS No. 2408958-57-4

3-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)-4-methoxybenzoic acid

Cat. No.: B6243855
CAS No.: 2408958-57-4
M. Wt: 311.3
InChI Key:
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Description

This compound is a complex organic molecule. It contains a benzoic acid moiety, which is a common component in various pharmaceuticals and organic compounds . The tert-butoxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of similar compounds involves the use of tert-butyloxycarbonyl (BOC) protected amino acids . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The resulting protected amino acid ionic liquids (AAILs) can be used as starting materials in peptide synthesis . The distinctive coupling reagent N, N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tert-butoxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and use. Care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis because of their multiple reactive groups .

Future Directions

The future directions for this compound could involve its use in the synthesis of peptides or other complex organic molecules. The use of BOC-protected amino acids as starting materials in peptide synthesis is a promising area of research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)-4-methoxybenzoic acid involves the protection of the amine group, followed by the reaction with 3-(4-methoxyphenyl)propionic acid to form the desired product.", "Starting Materials": [ "3-(4-methoxyphenyl)propionic acid", "tert-butyl carbamate", "ethyl chloroformate", "sodium hydroxide", "methanol", "diethyl ether", "hydrochloric acid", "sodium bicarbonate", "water" ], "Reaction": [ "Protection of amine group: Dissolve tert-butyl carbamate in methanol and add sodium hydroxide. Stir the mixture for 30 minutes at room temperature. Add ethyl chloroformate dropwise and stir for an additional 30 minutes. Extract the product with diethyl ether and dry over sodium sulfate.", "Reaction with 3-(4-methoxyphenyl)propionic acid: Dissolve the protected amine in methanol and add 3-(4-methoxyphenyl)propionic acid. Add hydrochloric acid and stir for 24 hours at room temperature. Extract the product with diethyl ether and dry over sodium sulfate.", "Deprotection: Dissolve the product in methanol and add sodium bicarbonate. Stir for 30 minutes at room temperature. Extract the product with diethyl ether and dry over sodium sulfate. Acidify the aqueous layer with hydrochloric acid and extract the product with diethyl ether. Dry over sodium sulfate to obtain the final product, 3-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)-4-methoxybenzoic acid." ] }

CAS No.

2408958-57-4

Molecular Formula

C15H21NO6

Molecular Weight

311.3

Purity

95

Origin of Product

United States

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